4-Benzyl-1-(furan-3-ylmethyl)piperidine
Description
Properties
IUPAC Name |
4-benzyl-1-(furan-3-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-4-15(5-3-1)12-16-6-9-18(10-7-16)13-17-8-11-19-14-17/h1-5,8,11,14,16H,6-7,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXBXBOEHHTUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(furan-3-ylmethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-benzylpiperidine with furan-3-carbaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(furan-3-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1.1. Neuropharmacological Properties
Research indicates that compounds containing piperidine moieties, such as 4-benzyl-1-(furan-3-ylmethyl)piperidine, exhibit significant neuropharmacological effects. These compounds have been studied for their potential as histamine H3 receptor antagonists/inverse agonists, which are relevant in treating neurological disorders like Alzheimer's disease and schizophrenia. For instance, derivatives with similar structures have shown promising affinities for H3 receptors, suggesting that modifications could enhance their therapeutic efficacy against cognitive deficits associated with these conditions .
1.2. Anticholinesterase Activity
The inhibition of acetylcholinesterase (AChE) is a crucial mechanism in the development of drugs for Alzheimer's disease. Compounds derived from piperidine structures have been evaluated for their AChE inhibitory activity. In a study involving related compounds, several demonstrated significant AChE inhibition, which is essential for increasing acetylcholine levels in the brain and improving cognitive function .
2.1. Synthetic Approaches
The synthesis of 4-benzyl-1-(furan-3-ylmethyl)piperidine typically involves multi-step organic reactions that allow for the introduction of various substituents on the piperidine ring. Common methods include:
- N-Alkylation : This process is crucial for attaching the benzyl and furan groups to the piperidine backbone.
- Reduction Reactions : These are often employed to modify functional groups to enhance biological activity.
The synthetic pathways often yield a variety of analogs, which can be screened for biological activity to identify lead compounds for further development .
2.2. Structure-Activity Relationship Studies
SAR studies are vital for understanding how different substituents influence the biological activity of piperidine derivatives. For instance:
- The presence of electron-donating or electron-withdrawing groups on the benzyl moiety can significantly affect receptor binding affinity.
- The spatial arrangement of substituents impacts the compound's ability to interact with biological targets.
These insights guide medicinal chemists in optimizing lead compounds for better efficacy and selectivity against specific targets .
3.1. Histamine H3 Receptor Antagonists
Recent studies on similar piperidine derivatives have highlighted their potential as histamine H3 receptor antagonists. For example, compounds with a benzyl moiety demonstrated high affinity and selectivity towards H3 receptors, which are implicated in various neurological disorders .
3.2. Alzheimer's Disease Models
In vivo studies using animal models of Alzheimer's disease have shown that certain piperidine derivatives can improve cognitive function by inhibiting AChE and enhancing cholinergic transmission . These findings underscore the therapeutic potential of 4-benzyl-1-(furan-3-ylmethyl)piperidine as a candidate for further development in treating neurodegenerative diseases.
Data Tables
This table summarizes key compounds related to 4-benzyl-1-(furan-3-ylmethyl)piperidine, highlighting their structures and biological activities.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(furan-3-ylmethyl)piperidine involves its interaction with specific molecular targets. The compound is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This activity is mediated through its interaction with monoamine transporters and receptors in the central nervous system .
Comparison with Similar Compounds
4-Benzyl-1-(4-phenyl-3-butynyl)piperidine (Compound 8)
- Activity : Acts as a selective antagonist for the NR1A/2B subtype of NMDA receptors.
- Key Findings: Substitutions on the benzyl group (e.g., halogens, methyl) minimally affect NMDA receptor potency. Addition of hydrogen bond donors (e.g., hydroxyl) in the para position of the phenyl group enhances potency. Hydroxylation at the piperidine 4-position reduces NMDA receptor binding but improves selectivity by lowering affinity for adrenergic and dopamine D2 receptors .
4-Benzyl-1-(2,4,6-trimethyl-benzyl)piperidine
4-Benzyl-1-(3,4-dimethoxyphenethyl)piperidine hydrochloride
- Toxicity: Exhibits acute toxicity in mice (LD₅₀: 20 mg/kg intravenous, 200 mg/kg oral).
- This compound’s toxicity underscores the importance of substituent choice in safety profiling .
Pharmacokinetic and Toxicity Profiles
Electronic and Steric Effects of Substituents
- Furan vs. Benzyl/Phenethyl : The furan ring’s oxygen atom may engage in hydrogen bonding, contrasting with the purely hydrophobic interactions of benzyl or phenethyl groups. This could modulate target selectivity (e.g., NMDA vs. viral targets) .
- Trifluoromethyl Derivatives : Compounds like 23 and 24 () incorporate trifluoromethyl groups, which enhance metabolic stability but may introduce steric hindrance, reducing binding affinity .
- Bulkier Substituents : Derivatives such as 10a () with dicyclohexyl-dioxolane groups exhibit reduced solubility, highlighting a trade-off between lipophilicity and bioavailability .
Q & A
Q. What are the recommended synthetic routes for 4-Benzyl-1-(furan-3-ylmethyl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions or reductive amination. For example, the benzyl group can be introduced via benzylation of a piperidine precursor, while the furan-3-ylmethyl moiety may require coupling using reagents like NaBH(OAc)₃ under inert conditions. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) and bases like triethylamine (TEA) are critical for controlling reaction kinetics. Optimizing temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of furan-3-ylmethyl chloride) can enhance yields. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 4-Benzyl-1-(furan-3-ylmethyl)piperidine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to resolve piperidine ring protons (δ 1.5–3.0 ppm) and aromatic substituents (benzyl: δ 7.2–7.4 ppm; furan: δ 6.3–7.6 ppm). Stereochemical confirmation may require 2D NOESY or COSY .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95% peak area). Retention times can be compared to analogs for structural validation .
- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 296.18) and fragmentation patterns .
Advanced Research Questions
Q. How does the furan-3-ylmethyl substituent influence the compound’s electronic properties compared to other aromatic groups (e.g., phenyl or thiophene)?
- Methodological Answer : Computational studies (DFT or Hartree-Fock) can compare electron density maps and frontier molecular orbitals (HOMO/LUMO). Furan’s oxygen atom introduces electron-withdrawing effects, altering dipole moments and π-π stacking interactions. Experimental validation via cyclic voltammetry (CV) or UV-Vis spectroscopy (e.g., λmax shifts) quantifies these effects. Substituent Hammett constants (σmeta = 0.37 for furan) further predict reactivity differences .
Q. How can researchers resolve contradictions in binding affinity data across different assays (e.g., SPR vs. ITC)?
- Methodological Answer :
- Assay-Specific Optimization : For Surface Plasmon Resonance (SPR), ensure immobilization density (<100 RU) to avoid mass transport limitations. For Isothermal Titration Calorimetry (ITC), adjust ligand concentration (10–20 × Kd) to improve sigmoidal curve fitting.
- Control Experiments : Include reference compounds with known binding profiles (e.g., 1-benzylpiperidine derivatives) to calibrate assay conditions.
- Data Normalization : Use Z-factor analysis to account for variability in signal-to-noise ratios between platforms .
Q. What computational approaches are used to predict the pharmacokinetic properties of 4-Benzyl-1-(furan-3-ylmethyl)piperidine?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer permeation (e.g., POPC membranes) to estimate blood-brain barrier (BBB) penetration. LogP values (predicted via ChemAxon or Schrödinger) guide solubility assessments.
- ADMET Prediction Tools : Use SwissADME or ADMET Predictor to model metabolic stability (CYP450 isoform interactions) and toxicity (hERG inhibition).
- Docking Studies : AutoDock Vina or Glide to map binding poses against target receptors (e.g., σ-1 or opioid receptors) and correlate with in vitro IC50 values .
Q. How can researchers design experiments to study the metabolic stability of 4-Benzyl-1-(furan-3-ylmethyl)piperidine in hepatic microsomes?
- Methodological Answer :
- Incubation Conditions : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate) at 37°C.
- Time-Course Analysis : Sample at 0, 5, 15, 30, and 60 minutes. Quench reactions with ice-cold acetonitrile (1:2 v/v) and quantify parent compound via LC-MS/MS.
- Enzyme Kinetics : Calculate intrinsic clearance (CLint) using the in vitro half-life method. Compare to fluorinated analogs (e.g., 3-fluoro derivatives) to assess substituent effects on oxidation rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
